偏磷酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

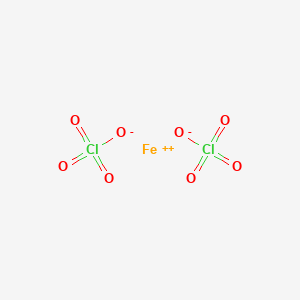

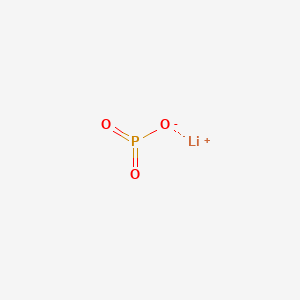

Lithium Metaphosphate (LiPO3) is a white powdery substance with a melting point of 656°C, a molecular formula of LiO3P, and a density of 2.46 g/ml . It has the highest specific heat and electrochemical potential of any element on the period table and the lowest density of any elements that are solid at room temperature . It can be used as a flocculant, and also as an analytical reagent .

Synthesis Analysis

Lithium Metaphosphate can be synthesized through sol-gel synthesis . The as-prepared samples are mostly partially crystalline, and densification heat treatments at 500 °C cause samples to crystallize . Heat capacity measurements have been conducted by means of DSC on both crystalline and glassy lithium metaphosphate, from room temperature up to the melting region .

Molecular Structure Analysis

The molecular structure of Lithium Metaphosphate has been studied using ab initio molecular electronic structure calculations . These calculations have been used to predict structural data such as radial and bond distribution functions . The metaphosphate group functions as a bridge between SnOx and carbon and results in excellent electrochemical stability during the charge/discharge process .

Chemical Reactions Analysis

Lithium Metaphosphate undergoes various chemical reactions. For instance, part of PO43- undergoes a hydrolysis reaction in water to form HPO42- and H2PO4- after the dissolution of Na3PO4 in water .

Physical And Chemical Properties Analysis

Lithium Metaphosphate has a melting point of 656°C and a density of 2.46 g/ml . It has the highest specific heat and electrochemical potential of any element on the period table and the lowest density of any elements that are solid at room temperature .

科学研究应用

玻璃形成: LiPO₃通过降低熔融温度-时间参数并增加Li2O-Li2SO4-P2O5体系中的熔体均匀性,有助于创建多锂玻璃体系(Nosenko et al., 2008)。

磷酸锂化合物: 有助于研究Li2O- B2O3-P2O5和Li2O-SiC2-P2O5等三元体系,证实了偏磷酸锂、焦磷酸锂和正磷酸锂化合物的存在(Tien & Hummel, 1961)。

光致发光和等离子体应用: LiPO₃在开发光致发光Cu+、等离子体Cu°纳米颗粒和Co2+色心方面至关重要(Misbah & Doweidar, 2021)。

磁性: 偏磷酸钴锂,LiCo(PO3)3,已被合成并研究其磁性,尽管它在锂电池中没有显示出电化学活性(Choi & Hong, 2005)。

离子传导研究: LiPO₃用于研究Li+离子在各种形式中的传输,例如晶体、玻璃和聚合物-金属盐配合物中(Money & Hariharan, 2010)。

核磁共振 (NMR) 研究: NMR光谱用于研究锂磷酸玻璃中的锂配位,包括LiPO₃(Alam et al., 1999)。

离子-电子传导: Li2O-Cu2O-P2O5系列中的铜锂磷酸盐玻璃表现出混合移动离子效应 (MMIE),表明在能量和开关设备中具有潜在应用(Mugoni et al., 2014)。

粘度和玻璃化转变研究: LiPO₃用于研究锂-锌偏磷酸盐玻璃,以了解成分和结构对玻璃性能的影响(Muñoz-Senovilla et al., 2015)。

从头算分子轨道计算: 这些计算有助于研究锂和钠偏磷酸盐玻璃的结构和振动特性(Uchino & Yoko, 2000)。

合成和离子电导率: Li2P2S6,一种新型的结晶锂硫代磷酸盐,已被合成并表征,用于固态电池(Dietrich et al., 2017)。

锂离子传导: 对锂偏磷酸盐不同相中Li+离子传输的比较研究表明,不同形式的电导率有显着提高(Money & Hariharan, 2007)。

内摩擦研究: 对含有偏磷酸钾的锂偏磷酸盐玻璃的研究探讨了溶解重水对内摩擦和介电损耗的影响(Ass & Stevels, 1974)。

未来方向

Lithium Metaphosphate and other lithium compounds are being studied for their potential in high-performance lithium storage . Future research will likely focus on improving the understanding of the formation process of lithium-ion batteries and developing tailored cell formation processes for current and future battery technologies .

属性

CAS 编号 |

13762-75-9 |

|---|---|

分子式 |

HLiO3P |

分子量 |

86.9 g/mol |

InChI |

InChI=1S/Li.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChI 键 |

AKZOYHUYFBJCSM-UHFFFAOYSA-N |

SMILES |

[Li+].[O-]P(=O)=O |

规范 SMILES |

[Li].OP(=O)=O |

其他 CAS 编号 |

13762-75-9 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)

![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)